Cas no 2680560-66-9 (benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate)

benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680560-66-9
- benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate
- EN300-28299050
- benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate
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- InChIKey: CGVGYKAJALPLHD-UHFFFAOYSA-N
- ほほえんだ: OCC1(CN(CC2C=CC=CC=2)CCC1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 354.19434270g/mol
- どういたいしつりょう: 354.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 61.8Ų
benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299050-0.05g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28299050-0.1g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28299050-0.25g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28299050-1g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 1g |
$842.0 | 2023-09-07 | ||
Enamine | EN300-28299050-10.0g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28299050-10g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 10g |
$3622.0 | 2023-09-07 | ||
Enamine | EN300-28299050-5g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 5g |
$2443.0 | 2023-09-07 | ||
Enamine | EN300-28299050-0.5g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28299050-1.0g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28299050-5.0g |
benzyl N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]carbamate |
2680560-66-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 |
benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamateに関する追加情報
Introduction to Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate (CAS No. 2680560-66-9)
Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate, a compound with the chemical identifier CAS No. 2680560-66-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural complexity and unique functional groups of this molecule make it a promising candidate for further exploration in various therapeutic areas.
The molecular structure of Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate features a piperidine ring, which is a common motif in many bioactive molecules. The presence of both benzyl and hydroxymethyl substituents on the piperidine ring introduces specific chemical properties that can influence its biological activity. This compound's design aims to modulate biological pathways by interacting with specific targets, making it a valuable tool for researchers studying pharmacodynamics and drug interactions.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents. The carbamate group in Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drugs to their target proteins.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine ring is a well-documented scaffold in neuropharmacology, with several FDA-approved drugs featuring this structural motif. Researchers have hypothesized that the unique substitution pattern on the piperidine ring of Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate could lead to novel mechanisms of action for neurological conditions such as Alzheimer's disease and Parkinson's disease.
Recent studies have begun to explore the pharmacokinetic properties of this compound, which are essential for determining its suitability for clinical use. The benzyl and hydroxymethyl groups contribute to the overall solubility and metabolic stability of the molecule, factors that are critical for drug bioavailability and efficacy. Preliminary computational studies suggest that this compound may exhibit favorable pharmacokinetic profiles, making it an attractive candidate for further development.
The synthesis of Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate involves multi-step organic reactions, each carefully designed to introduce the desired functional groups while maintaining high yields and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently.
In addition to its potential therapeutic applications, this compound has shown promise in preclinical models as a tool for understanding drug-receptor interactions. By studying how Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate interacts with biological targets, researchers can gain insights into the mechanisms underlying various diseases. This information can then be leveraged to design more effective drugs with improved specificity and reduced side effects.
The development of novel pharmaceuticals is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The exploration of compounds like Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate exemplifies this collaborative approach, where chemical innovation meets biological understanding to drive progress in medicine.
The future prospects for Benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate are promising, with ongoing research aimed at optimizing its chemical properties and evaluating its efficacy in clinical trials. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
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